molecular formula C11H10N2O4S B3006070 3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid CAS No. 1009162-78-0

3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid

Cat. No.: B3006070
CAS No.: 1009162-78-0
M. Wt: 266.27
InChI Key: FHYNCBIOMPTIKS-UHFFFAOYSA-N
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Description

3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is a heterocyclic compound that features a thiazolidine ring fused with a benzoic acid moietyThe presence of the thiazolidine ring, which contains both sulfur and nitrogen atoms, enhances its pharmacological properties, making it a valuable scaffold in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired thiazolidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often employ green chemistry principles to improve yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are utilized to enhance the efficiency and environmental sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazolidine derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as diabetes and neurodegenerative disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.

    Thiazoles: Another class of sulfur-containing heterocycles with diverse biological activities.

Uniqueness

3-[(3-Methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a thiazolidine ring with a benzoic acid moiety enhances its potential as a versatile scaffold in drug design .

Properties

IUPAC Name

3-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4S/c1-13-9(14)8(18-11(13)17)12-7-4-2-3-6(5-7)10(15)16/h2-5,8,12H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYNCBIOMPTIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(SC1=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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